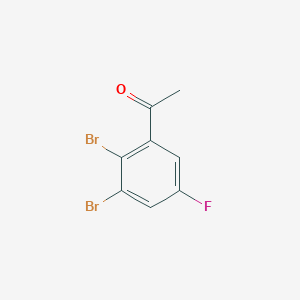

2',3'-Dibromo-5'-fluoroacetophenone

描述

Contextualization of Halogenated Acetophenones in Contemporary Organic Synthesis

Halogenated acetophenones are a class of organic compounds that serve as fundamental building blocks in modern organic synthesis. ichem.md Acetophenone (B1666503), the simplest aromatic ketone, and its derivatives are valuable precursors for a wide array of commercially important products, including resins, fragrances, and pharmaceuticals. wikipedia.org The introduction of halogen atoms onto the aromatic ring or the acetyl group significantly alters the molecule's reactivity and properties, opening up new synthetic pathways. ichem.mdorgsyn.org

The process of halogenation, particularly bromination, can be directed to either the aromatic nucleus or the side-chain by carefully selecting reagents and reaction conditions. orgsyn.org For instance, nuclear halogenation is often achieved using an aluminum chloride complex. orgsyn.org These halogenated intermediates are highly versatile. The carbon-halogen bond can participate in various cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are powerful methods for forming new carbon-carbon bonds. acs.org Furthermore, the acetyl group itself can undergo numerous transformations, making acetophenones convenient starting materials for synthesizing diverse organic compounds, including complex heterocyclic structures. ichem.md Compounds like 2-Bromo-3′-fluoroacetophenone, for example, are used to synthesize thiazole (B1198619) and pyrazine (B50134) derivatives, which have applications in medicinal chemistry and materials for phosphorescent complexes. ossila.com

Significance of Multifunctionalized Aromatic Ketones in Chemical Sciences

Aromatic ketones are organic compounds characterized by a carbonyl group attached to two aryl groups or one aryl and one alkyl group. chemicalbook.com They are pivotal intermediates in the chemical and pharmaceutical industries. chemicalbook.com Their inherent structure allows for a variety of chemical transformations. The carbonyl group is susceptible to nucleophilic addition, while the aromatic ring can undergo electrophilic substitution. chemicalbook.com

Multifunctionalized aromatic ketones, which possess several different reactive groups, are of particular interest to chemists. These additional functional groups, such as halogens, provide multiple handles for selectively building more complex molecular architectures. However, the utility of aromatic ketones has sometimes been limited by the strength of their carbon-carbon bonds, which can be difficult to break under typical reaction conditions. azom.com Recent breakthroughs have focused on developing novel catalytic methods to overcome this challenge. For instance, researchers have developed one-pot processes to convert aromatic ketones into aromatic esters, which can then react with a wide range of nucleophiles. azom.comsciencedaily.com This innovation significantly expands the synthetic utility of aromatic ketones, facilitating their use in creating valuable compounds for pharmaceuticals and materials science. azom.com

Academic Research Trajectories for 2',3'-Dibromo-5'-fluoroacetophenone

While specific academic publications detailing the applications of this compound are not abundant in the public domain, its structure suggests several clear research trajectories. As a polyhalogenated aromatic ketone, it is positioned as a highly versatile synthetic intermediate.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1806294-60-9 | synquestlabs.combldpharm.com |

| Molecular Formula | C8H5Br2FO | synquestlabs.combldpharm.com |

| Molecular Weight | 295.933 g/mol | synquestlabs.com |

| Classification | Organic Building Block, Fluorinated, Brominated, Ketone | bldpharm.com |

The presence of three distinct halogen atoms (two bromine, one fluorine) at specific positions on the phenyl ring, combined with the ketone functional group, offers multiple sites for selective chemical modification. Research efforts would likely focus on:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br and C-F bonds could be exploited. C-Br bonds are generally more reactive in palladium-catalyzed cross-coupling reactions than C-F bonds, allowing for sequential functionalization of the aromatic ring. This would enable the synthesis of complex, unsymmetrically substituted aromatic compounds.

Synthesis of Heterocycles: The ketone group, along with the adjacent bromine atom, is a classic precursor for constructing various heterocyclic rings, such as thiazoles, pyrazines, and imidazoles, which are common scaffolds in drug discovery. ossila.com

Medicinal Chemistry Exploration: The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. mdpi.com This compound could serve as a starting point for synthesizing novel therapeutic agents where the dibromo-fluoro-phenyl motif is a key pharmacophore. nih.gov

Materials Science Applications: Fluorinated and brominated aromatic compounds are used in the development of high-performance polymers, liquid crystals, and organic electronics. researchgate.net The specific substitution pattern of this compound could be investigated for creating materials with tailored electronic or photophysical properties.

Scope and Contributions of Research in the Field of Fluorinated and Brominated Aromatics

Research into fluorinated and brominated aromatic compounds is a vast and impactful area of chemical science. The unique properties conferred by fluorine and bromine atoms make these compounds indispensable in numerous applications.

Fluorine's high electronegativity and small size can dramatically alter a molecule's electronic properties, acidity, and metabolic stability. mdpi.com This has made organofluorine compounds particularly prevalent in pharmaceuticals, with an estimated 20% of all commercial drugs containing at least one fluorine atom. mdpi.com They are found in tranquilizers, anti-inflammatory agents, antibiotics, and crop-protection chemicals. researchgate.net Beyond medicine, fluorinated aromatics are crucial in materials science for creating liquid crystals and high-performance polymers like PEEK (polyether ether ketone). researchgate.net

Brominated compounds are also of significant interest. They are key intermediates in organic synthesis, often used in coupling reactions to build molecular complexity. acs.org Brominated flame retardants (BFRs) have been widely used in plastics and textiles, although environmental concerns have led to research into alternatives. nih.gov In medicinal chemistry, bromine substitution can enhance the biological activity of a compound. nih.gov The study of both legacy and novel brominated and fluorinated organic pollutants in the environment is also an active area of research to assess their impact and persistence. nih.gov The continued development of synthetic methods for creating these halogenated molecules remains a critical goal for chemists. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

1-(2,3-dibromo-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLBTYOYHABNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 ,3 Dibromo 5 Fluoroacetophenone and Its Analogues

Strategies for Regioselective Dibromination of Fluoroacetophenones

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. For a starting material like 3'-fluoroacetophenone, the fluorine atom is an ortho-, para-director, while the acetyl group is a meta-director. This would likely lead to a complex mixture of monobrominated products, making the selective synthesis of the 2',3'-dibromo isomer difficult.

The use of N-bromosuccinimide (NBS) is a common method for aromatic bromination. organic-chemistry.org The regioselectivity of bromination with NBS can sometimes be influenced by the reaction conditions, including the choice of solvent and the presence of catalysts. nsf.gov For instance, the bromination of activated aromatic compounds with NBS in the presence of tetrabutylammonium bromide has shown high para-selectivity. organic-chemistry.org However, achieving the desired vicinal dibromination at the 2' and 3' positions through a stepwise electrophilic addition on a fluoroacetophenone precursor is challenging due to the competing directing effects of the substituents.

A more plausible strategy involving electrophilic bromination would be to start with an already appropriately substituted benzene (B151609) ring and then introduce the acetyl group.

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) offers a powerful alternative for achieving regioselective functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source.

While the acetyl group itself is not a directing metalation group, it is possible to envision a synthetic route where a precursor with a suitable DMG is used. For instance, a protected hydroxyl or amino group could direct ortho-bromination. However, this would add extra steps for protection and deprotection.

A more direct approach could involve the ortho-metalation of a brominated fluorobenzene derivative. The fluorine atom itself can act as a weak directing group for ortho-lithiation.

Introduction of the Fluorine Moiety via Advanced Fluorination Techniques

The introduction of a fluorine atom onto an aromatic ring can be accomplished through either nucleophilic or electrophilic fluorination methods. The choice of strategy often depends on the available starting materials and the stage at which the fluorine atom is introduced.

Nucleophilic Fluorination Routes to Fluoroacetophenone Scaffolds

Nucleophilic aromatic substitution (SNA) to introduce fluorine typically requires an activated aromatic ring with a good leaving group (such as a nitro or chloro group) positioned ortho or para to a strong electron-withdrawing group. In the context of synthesizing 2',3'-Dibromo-5'-fluoroacetophenone, one could hypothetically start with a 2',3'-dibromo-5'-nitroacetophenone and displace the nitro group with fluoride. However, the synthesis of the dibromo-nitro precursor with the correct regiochemistry would be a significant challenge in itself.

A more common approach for nucleophilic fluorination is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt. This method is generally reliable for introducing fluorine onto an aromatic ring.

Recent advancements in nucleophilic fluorination include the use of reagents like potassium fluoride with crown ethers to improve solubility and reactivity. nih.gov The fluorination of alkyl bromides using Et3N·3HF has also been reported. nih.gov

Electrophilic Fluorination Methodologies

Electrophilic fluorination has become a more accessible strategy with the development of safe and effective "F+" reagents. Reagents like Selectfluor® (F-TEDA-BF4) are widely used to introduce fluorine onto electron-rich aromatic rings or enolates. nih.govresearchgate.net

For the synthesis of this compound, an electrophilic fluorination approach could be envisioned on a pre-existing 2',3'-dibromoacetophenone. However, the success of this step would depend on the electronic nature of the dibrominated ring and its susceptibility to electrophilic attack. The two bromine atoms would deactivate the ring, making electrophilic fluorination challenging.

Synthesis of the Acetophenone (B1666503) Carbonyl Framework

The most common and direct method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the treatment of an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).

A highly convergent and likely successful strategy for the synthesis of this compound would be the Friedel-Crafts acylation of 1,2-dibromo-4-fluorobenzene. chemimpex.com This starting material is commercially available and possesses the required substitution pattern of the halogen atoms.

The key challenge in this approach is the regioselectivity of the acylation. The aromatic ring in 1,2-dibromo-4-fluorobenzene is deactivated by the three electron-withdrawing halogen substituents, which can make the Friedel-Crafts reaction sluggish. libretexts.org The directing effects of the halogens would need to be considered. Fluorine is an ortho-, para-director, while bromine is also an ortho-, para-director, albeit a less activating one. The position of acylation would be influenced by the interplay of these directing effects and steric hindrance. Acylation would be expected to occur at the position least sterically hindered and most activated, which would likely be the position para to the fluorine and ortho to one of the bromine atoms, leading to the desired this compound.

Table of Reaction Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature | Product | Reference |

| Benzene | Acetyl chloride | AlCl₃ | CS₂ | Reflux | Acetophenone | wikipedia.org |

| Toluene | Acetic anhydride | AlCl₃ | 1,2-Dichloroethane | Room Temp. | 4-Methylacetophenone | organic-chemistry.org |

| Anisole | Acetyl chloride | AlCl₃ | Nitrobenzene | 25 °C | 4-Methoxyacetophenone |

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. wikipedia.orgsigmaaldrich.com The reaction typically involves an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org

For the synthesis of this compound, the logical precursor is 1,2-dibromo-4-fluorobenzene. The reaction proceeds by the formation of a highly electrophilic acylium ion from acetyl chloride and AlCl₃. This ion is then attacked by the electron-rich aromatic ring. sigmaaldrich.com The directing effects of the substituents on the ring are crucial for determining the position of acylation. Halogens are deactivating but ortho-, para-directing. In 1,2-dibromo-4-fluorobenzene, the fluorine atom is the most activating (least deactivating) of the halogens and will primarily direct the incoming electrophile. The position para to the fluorine is blocked by a bromine atom, leaving the two ortho positions as potential sites. Steric hindrance from the adjacent bromine atoms will influence the final regioselectivity, favoring acylation at the C5 position.

A general scheme for this reaction is as follows:

Reactants : 1,2-dibromo-4-fluorobenzene and Acetyl Chloride

Catalyst : Aluminum Chloride (AlCl₃)

Solvent : Typically a non-reactive solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)

The reaction is generally effective, but a key drawback of the classic Friedel-Crafts acylation is the need for stoichiometric amounts of the Lewis acid catalyst, as the product ketone complexes with it. wikipedia.org

| Parameter | Condition | Purpose | Citation |

| Starting Material | 1,2-dibromo-4-fluorobenzene | Aromatic substrate | N/A |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | Source of the acetyl group | wikipedia.org |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate acylium ion | sigmaaldrich.com |

| Stoichiometry | >1 equivalent of AlCl₃ | Overcomes product-catalyst complexation | wikipedia.org |

| Solvent | Dichloromethane (CH₂Cl₂) | Inert reaction medium | google.com |

| Workup | Aqueous acid | Decomposes the aluminum complex | wikipedia.org |

Grignard and Organolithium Reagent mediated Carbonylation

Organometallic reagents provide a powerful alternative for forming carbon-carbon bonds. wikipedia.org This approach involves two main steps: formation of the organometallic reagent and its subsequent reaction with an electrophilic acetyl source.

Grignard Reagents: The synthesis would begin with the formation of a Grignard reagent from 1,2-dibromo-4-fluorobenzene. This involves reacting the haloarene with magnesium metal in an ether solvent like THF. A critical aspect is the chemoselectivity of Grignard formation. The C-Br bond is significantly more reactive than the C-F bond, ensuring the reaction occurs selectively at one of the bromine atoms. Between the two bromine atoms at C2 and C3, the C3 bromine is generally more sterically accessible for reaction with magnesium metal.

Once the Grignard reagent (3-bromo-2-magnesiobromo-5-fluorobenzene) is formed, it is treated with an acylating agent like acetyl chloride. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acetyl chloride to form the ketone. stackexchange.compearson.com A significant challenge with using highly reactive Grignard reagents and acyl chlorides is the potential for a second addition to the newly formed ketone, leading to a tertiary alcohol as a byproduct. stackexchange.com This can often be mitigated by using less reactive acylating agents or by performing the reaction at low temperatures.

Organolithium Reagents: Organolithium reagents are even more reactive than their Grignard counterparts. They can be prepared via metal-halogen exchange, where an existing organolithium compound like n-butyllithium (n-BuLi) is used to swap the lithium for a halogen on the aromatic ring. dtic.mil This exchange is typically faster for bromine than for chlorine or fluorine. The reaction of 1,2-dibromo-4-fluorobenzene with n-BuLi at low temperatures would likely result in the formation of 2,3-dibromo-5-fluorophenyllithium. Subsequent reaction with acetyl chloride or another acetylating agent would yield the desired ketone. The principles of directed ortho-metalation can also be employed to control regioselectivity, where a directing group on the ring guides the lithiation to a specific adjacent position. fishersci.fr

| Reagent Type | Formation | Reaction with Acylating Agent | Key Considerations |

| Grignard | Reaction of 1,2-dibromo-4-fluorobenzene with Mg in THF. | Nucleophilic attack on acetyl chloride. | Selective reaction at C-Br bond; risk of over-addition to form tertiary alcohol. stackexchange.comchegg.com |

| Organolithium | Metal-halogen exchange with n-BuLi at low temperature. | Nucleophilic attack on acetyl chloride. | Higher reactivity than Grignard reagents; requires strict anhydrous conditions and low temperatures. |

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is paramount in the synthesis of a multi-substituted compound like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of organometallic routes, the much higher reactivity of the C-Br bond compared to the C-F bond ensures that the Grignard or organolithium reagent is formed selectively at a brominated position. chegg.com

Regioselectivity concerns the specific position at which a reaction occurs.

In Friedel-Crafts acylation , the regiochemical outcome is governed by the directing effects of the existing substituents. The fluorine at C5 is an ortho, para-director. Since the para position is occupied, it directs the incoming acyl group to the C2 or C6 positions. However, the bromine atoms at C2 and C3 are also ortho, para-directors and are deactivating. The interplay of these electronic effects, combined with significant steric hindrance at the C2 position (flanked by two bromine atoms), makes acylation at the C6 position (which becomes the C1' of the acetophenone) the most probable outcome.

In organometallic synthesis , regioselectivity is determined during the formation of the C-Mg or C-Li bond. Directed ortho-metalation, where a substituent directs lithiation to an adjacent position, is a powerful tool for achieving high regioselectivity. mdpi.comresearchgate.net For 1,2-dibromo-4-fluorobenzene, the fluorine atom could potentially direct lithiation to the C3 position. Alternatively, selective metal-halogen exchange at one of the two non-equivalent bromine atoms can be achieved by carefully controlling reaction conditions like temperature and the specific organolithium reagent used.

Green Chemistry Approaches in Dibromofluoroacetophenone Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. researchgate.net For the synthesis of dibromofluoroacetophenones, several green chemistry principles can be applied.

Alternative Catalysts : The traditional use of stoichiometric AlCl₃ in Friedel-Crafts reactions is problematic due to the large amount of acidic waste generated during workup. Research has focused on developing solid acid catalysts, such as zeolites or supported ionic liquid phases (SILPs), which can be easily recovered and reused. rsc.org Other Lewis acids like indium triflate or erbium trifluoromethanesulfonate have also been investigated as more environmentally friendly catalysts, sometimes in conjunction with microwave irradiation to accelerate the reaction. sigmaaldrich.com

Solvent-Free Conditions : Performing reactions without a solvent reduces waste and simplifies purification. Zinc-mediated Friedel-Crafts acylation under microwave irradiation is an example of a solvent-free approach. organic-chemistry.org

Alternative Acylating Agents : Using carboxylic acids or esters as acylating agents instead of acyl chlorides can be a greener alternative, as the only byproduct may be water or an alcohol. organic-chemistry.org

Catalytic Heck Arylation : Nickel-catalyzed Heck arylation of vinyl ethers with aryl bromides in ionic liquids has been developed as a green procedure for preparing functionalized acetophenones. researchgate.net This method offers high regioselectivity and yield without the need for toxic halide scavengers.

| Green Approach | Description | Advantages | Citation |

| Reusable Catalysts | Using solid acids like zeolites or supported catalysts instead of AlCl₃. | Reduced waste, catalyst can be recycled. | rsc.org |

| Solvent-Free Reactions | Conducting the reaction under microwave irradiation without a solvent. | Eliminates solvent waste, often faster reaction times. | organic-chemistry.org |

| Alternative Reagents | Using carboxylic acids in the presence of methanesulfonic acid on graphite. | Avoids corrosive acyl chlorides. | organic-chemistry.org |

| Nickel Catalysis | Ni-catalyzed Heck arylation in an ionic liquid. | High efficiency, avoids costly or toxic scavengers. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 ,3 Dibromo 5 Fluoroacetophenone

Reactions Involving Aromatic Bromine Substituents

The presence of two bromine atoms on the aromatic ring makes 2',3'-Dibromo-5'-fluoroacetophenone a prime candidate for a variety of cross-coupling and substitution reactions. The carbon-bromine bonds are weaker than the carbon-fluorine bond, suggesting that reactions will preferentially occur at the brominated positions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Given the two bromine atoms, this compound can undergo mono- or di-substitution depending on the reaction conditions and stoichiometry of the reagents.

Suzuki Reaction: The Suzuki coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. utah.eduwikipedia.org It is anticipated that this compound would react with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base. researchgate.netberkeley.edursc.org Selective mono-arylation or di-arylation could potentially be controlled by adjusting the molar equivalents of the boronic acid and the reaction time. For instance, the reaction of 2,5-dibromo-3-methylthiophene (B84023) with arylboronic acids has shown that both single and double Suzuki cross-coupling can be achieved. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgmdpi.com this compound is expected to react with various alkenes, such as acrylates or styrenes, to form substituted alkenes. nih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org The reactivity of the two bromine atoms could lead to a mixture of mono- and di-alkenylated products.

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is predicted that this compound would undergo coupling with terminal alkynes under standard Sonogashira conditions. Studies on similar di- and tetra-halogenated pyridines have demonstrated the feasibility of sequential alkynylations. nih.gov

Negishi Reaction: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.gov This reaction is known for its wide substrate scope and functional group tolerance. dntb.gov.ua The reaction of this compound with organozinc reagents would likely proceed, with the potential for selective mono- or di-alkylation or arylation. The reactivity difference between aryl iodides and bromides has been exploited in similar systems to achieve selective couplings. researchgate.net

A hypothetical representation of these cross-coupling reactions is presented in the table below.

| Reaction Type | Reactants | Potential Products (Mono-substituted) | Potential Products (Di-substituted) | Catalyst/Reagents |

| Suzuki | Ar-B(OH)₂ | 2'-Bromo-3'-aryl-5'-fluoroacetophenone or 3'-Bromo-2'-aryl-5'-fluoroacetophenone | 2',3'-Diaryl-5'-fluoroacetophenone | Pd catalyst, Base |

| Heck | H₂C=CHR | 2'-Bromo-3'-(alkenyl)-5'-fluoroacetophenone or 3'-Bromo-2'-(alkenyl)-5'-fluoroacetophenone | 2',3'-Di(alkenyl)-5'-fluoroacetophenone | Pd catalyst, Base |

| Sonogashira | HC≡CR | 2'-Bromo-3'-(alkynyl)-5'-fluoroacetophenone or 3'-Bromo-2'-(alkynyl)-5'-fluoroacetophenone | 2',3'-Di(alkynyl)-5'-fluoroacetophenone | Pd catalyst, Cu co-catalyst, Base |

| Negishi | R-ZnX | 2'-Bromo-3'-alkyl/aryl-5'-fluoroacetophenone or 3'-Bromo-2'-alkyl/aryl-5'-fluoroacetophenone | 2',3'-Di(alkyl/aryl)-5'-fluoroacetophenone | Ni or Pd catalyst |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAAr) typically requires strong electron-withdrawing groups ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com The acetophenone (B1666503) group is an electron-withdrawing group, which would activate the ortho and para positions. However, the bromine atoms are located meta to the acetyl group, which provides less activation. Therefore, direct nucleophilic substitution of the bromine atoms would likely require harsh reaction conditions or very strong nucleophiles. youtube.com The reaction proceeds through a two-step addition-elimination mechanism, forming a Meisenheimer complex intermediate. libretexts.org

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a common method for preparing organometallic reagents. wikipedia.org This reaction involves treating an organic halide with an organometallic compound, typically an organolithium or Grignard reagent. harvard.edulibretexts.orgmasterorganicchemistry.com The rate of exchange follows the trend I > Br > Cl, making the bromine atoms in this compound susceptible to this transformation. wikipedia.org The reaction of this compound with reagents like n-butyllithium or isopropylmagnesium chloride would be expected to generate a mono- or di-lithiated or magnesiated species. ethz.ch The regioselectivity of the first exchange would be influenced by the electronic and steric environment of the two bromine atoms.

Reductive Dehalogenation Processes

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation, metal-acid systems, or the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. Given the presence of two bromine atoms, sequential dehalogenation could potentially lead to 2'-bromo-5'-fluoroacetophenone, 3'-bromo-5'-fluoroacetophenone, and finally 5'-fluoroacetophenone. The selectivity would depend on the chosen method and reaction conditions.

Reactivity of the Aromatic Fluorine Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive under conditions that would cleave C-Br or C-Cl bonds.

Influence of Fluorine on Aromatic Ring Reactivity

The presence of a fluorine atom at the 5'-position of the aromatic ring in this compound significantly modulates the ring's electronic properties and, consequently, its reactivity. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect reduces the electron density of the benzene (B151609) ring, particularly at the carbon atoms adjacent to the C-F bond.

However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through a resonance effect (+R or +M). This resonance effect is most pronounced at the ortho and para positions relative to the fluorine atom. In the case of this compound, the fluorine is meta to the acetyl group. While the inductive effect deactivates the ring towards electrophilic aromatic substitution, the resonance effect can direct incoming electrophiles. Halogens are generally considered deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution reactions. masterorganicchemistry.com This is because the resonance stabilization provided by the halogen's lone pair to the carbocation intermediate in ortho and para attack outweighs the inductive deactivation at these positions relative to meta attack. masterorganicchemistry.com

In the specific case of this compound, the directing effects of the three substituents must be considered collectively. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. reddit.commasterorganicchemistry.com The two bromine atoms are also deactivating but ortho-, para-directing. masterorganicchemistry.com The fluorine at the 5'-position is ortho to the 6'-position and para to the 2'-position. The interplay of these electronic effects makes predicting the precise regioselectivity of further aromatic substitutions complex. Theoretical studies on bromoacetophenones have shown that the position of the halogen substituent significantly influences the molecule's electronic properties and reactivity. researchgate.net

Transformations at the Acetophenone Carbonyl and α-Carbon Centers

The reactivity of the acetophenone moiety in this compound is influenced by the electronic effects of the halogen substituents on the aromatic ring. The electron-withdrawing nature of the bromine and fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group of this compound is a key site for nucleophilic addition reactions. The increased electrophilicity of the carbonyl carbon, due to the electron-withdrawing halogen substituents, facilitates the attack by various nucleophiles. For instance, reduction of the ketone to the corresponding alcohol can be achieved using reducing agents like sodium borohydride.

The outcomes of nucleophilic addition reactions can be influenced by the steric hindrance imposed by the ortho-bromine atom. This steric bulk may direct the approach of nucleophiles and can be exploited to achieve stereoselectivity in certain reactions.

α-Halogen Reactivity and Subsequent Derivatizations

The α-carbon of the acetophenone, the methyl group, possesses acidic protons that can be removed by a base to form an enolate. This enolate is a key intermediate for various functionalization reactions. Halogenation at the α-carbon can occur under both acidic and basic conditions. pressbooks.publibretexts.org In acidic media, typically one α-hydrogen is replaced by a halogen. pressbooks.publibretexts.org Conversely, under basic conditions, multiple halogenations can occur, potentially leading to the haloform reaction if a methyl ketone is treated with excess base and halogen. pressbooks.publibretexts.orgaklectures.com

The resulting α-haloketones are versatile synthetic intermediates. nih.gov The carbon-halogen bond at the α-position is activated towards nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For example, α-bromoacetophenones are commonly used in the synthesis of various heterocyclic compounds. nih.gov

Condensation and Cyclization Reactions

The carbonyl group and the α-protons of this compound enable its participation in various condensation and cyclization reactions. For instance, acetophenones can undergo condensation with aldehydes to form chalcones, which are precursors to flavonoids and other biologically active molecules. mdpi.com The reactivity in such condensations can be influenced by the electronic nature of the substituents on the acetophenone.

Furthermore, the presence of multiple reactive sites in this compound, including the carbonyl group, the α-protons, and the aromatic halogens, allows for the construction of complex heterocyclic systems. For example, α-bromoacetophenones react with thiourea (B124793) to form aminothiazoles and with ortho-phenylenediamines to yield quinoxalines. The specific substitution pattern on the aromatic ring can influence the course of these cyclization reactions and the properties of the resulting heterocyclic products.

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms for transformations involving this compound relies on a combination of experimental and computational methods. Key intermediates in many of its reactions include enols and enolates formed from the acetophenone moiety. The formation of an enol is the rate-determining step in acid-catalyzed α-halogenation. libretexts.org

In nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex as an intermediate is a possibility, particularly if a strong nucleophile attacks one of the halogen-bearing carbon atoms on the aromatic ring. The stability of such an intermediate would be influenced by the combined electronic effects of all substituents on the ring.

Computational studies, such as those using density functional theory (DFT), can provide valuable insights into the electronic structure, reaction pathways, and transition states of reactions involving this molecule. researchgate.net Such studies can help to rationalize observed regioselectivity and reactivity patterns.

Stereochemical Control in Reactions of this compound

Achieving stereochemical control in reactions involving this compound is a significant challenge and a key area of research. The prochiral nature of the carbonyl group means that its reduction or reaction with a nucleophile can lead to the formation of a new stereocenter. The presence of the ortho-bromine atom can exert a degree of steric influence, potentially leading to diastereoselectivity in reactions where a new stereocenter is formed in the side chain.

Conformational studies of related 2'-fluoro-substituted acetophenone derivatives have shown that they can exist in specific preferred conformations in solution. acs.org This conformational preference, influenced by through-space interactions between the fluorine atom and the side chain, can be a critical factor in determining the stereochemical outcome of reactions. By carefully selecting reaction conditions and chiral catalysts or reagents, it may be possible to achieve high levels of enantioselectivity in transformations of this compound.

Applications of 2 ,3 Dibromo 5 Fluoroacetophenone As a Versatile Chemical Building Block

Synthesis of Heterocyclic Systems and Novel Ring Structures

The presence of an α-haloketone functionality makes 2',3'-Dibromo-5'-fluoroacetophenone a prime candidate for the synthesis of numerous heterocyclic compounds. This is primarily achieved through condensation reactions where the electrophilic carbon of the α-bromo group and the carbonyl carbon are attacked by nucleophiles.

Pyrazines: Substituted pyrazines can be synthesized from α-haloketones. nih.govresearchgate.net A common method involves the condensation of an α-haloketone with a 1,2-diamine. The reaction proceeds through a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine (B50134). While direct synthesis from this compound is not explicitly detailed in the reviewed literature, its α-bromoacetophenone structure makes it a suitable starting material for this type of transformation.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method for the formation of thiazole rings, which involves the reaction of an α-haloketone with a thioamide. asianpubs.orgyoutube.comorganic-chemistry.orgyoutube.comnih.govmdpi.combepls.comresearchgate.net In this reaction, the sulfur of the thioamide acts as a nucleophile, attacking the α-carbon and displacing the bromide. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The reaction of this compound with thiourea (B124793), for example, would be expected to yield a 2-amino-4-(2,3-dibromo-5-fluorophenyl)thiazole. This method is highly versatile and can be carried out under various conditions, including microwave irradiation to accelerate the reaction. researchgate.net

Table 1: General Synthesis of Thiazoles from α-Haloacetophenones

| Reactants | Conditions | Product |

| α-Haloacetophenone, Thioamide/Thiourea | Typically in a solvent like ethanol, often with heating. | Substituted Thiazole |

The reactivity of this compound extends to the synthesis of a broader range of heterocycles.

Nitrogen-Containing Heterocycles: Beyond pyrazines, this compound can be a precursor to other nitrogenous heterocycles such as imidazoles (by reaction with amidines) or triazoles. The diverse reactivity of the ketone and the α-bromo group allows for various cyclization strategies. google.com

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles can be achieved through reactions with various sulfur-based nucleophiles. youtube.com For instance, reaction with thiols can lead to the formation of thiophene (B33073) derivatives under specific conditions.

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles like furans or oxazoles is also conceivable. For example, the Feist-Benary furan (B31954) synthesis involves the reaction of an α-haloketone with a β-dicarbonyl compound. While specific examples with this compound are not prevalent, its chemical nature aligns with the requirements for such syntheses.

Precursors for Advanced Functional Materials

The unique substitution pattern of this compound, with its combination of bromine and fluorine atoms on the phenyl ring, makes its derivatives of interest in materials science.

The heterocyclic systems synthesized from this compound, which contain nitrogen, sulfur, and oxygen atoms, are excellent candidates for use as ligands in coordination chemistry. These heteroatoms can act as donor sites for metal ions, forming stable complexes. Such complexes can have applications in various fields, including catalysis. While specific organometallic catalysts derived from this compound are not widely reported, the resulting heterocyclic structures are analogous to ligands used in known catalytic systems for reactions like hydrogenation and C-C bond formation. conicet.gov.arlibretexts.orgnih.govyoutube.com

There is significant interest in the development of phosphorescent metal complexes for applications in organic light-emitting diodes (OLEDs). rsc.orgschanzelab.orgbeilstein-journals.orgresearchgate.net Iridium(III) and Platinum(II) complexes, in particular, are known for their high phosphorescence quantum yields. nih.govnih.govrsc.org The ligands in these complexes play a crucial role in tuning their photophysical properties. Heterocyclic derivatives of this compound, such as substituted pyrazines or thiazoles, can serve as the primary ligands in such complexes. The heavy bromine atoms on the phenyl ring could potentially enhance spin-orbit coupling, which is a key factor for efficient phosphorescence.

Table 2: Potential Application in Phosphorescent Complexes

| Metal Center | Ligand Type | Potential Application |

| Iridium(III) | Cyclometalated ligands derived from heterocycles | OLED emitters |

| Platinum(II) | Bidentate or terdentate ligands from heterocycles | OLED emitters |

The presence of two bromine atoms on the aromatic ring suggests that this compound could potentially serve as a monomer in certain types of polymerization reactions. For instance, in polycondensation reactions, the dibromo functionality could react with other monomers to form poly(arylene)s. One such class of polymers is poly(arylene ether ketone)s (PAEKs), which are high-performance thermoplastics. The synthesis of PAEKs can involve the reaction of dihaloaroyl compounds with bisphenoxides. researchgate.netscispace.comlsu.edu In this context, derivatives of this compound could be explored as monomers to introduce specific properties into the resulting polymer chain, although this remains a more speculative application without direct literature examples.

Intermediate in the Preparation of Complex Molecular Scaffolds for Research

The structure of this compound is particularly well-suited for serving as a foundational element in the synthesis of more complex molecules. The combination of the reactive ketone and the differentially substituted aromatic ring provides multiple handles for synthetic manipulation, allowing for the construction of intricate molecular architectures.

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or biomolecule. The synthesis of these probes often requires heterocyclic scaffolds, which can be readily prepared from precursors like this compound. The α-bromo ketone moiety is particularly reactive and is a classic starting point for the Hantzsch thiazole synthesis. acs.org In this reaction, the bromoacetophenone derivative condenses with a thioamide or thiourea to form a thiazole ring, a core structure found in many biologically active compounds and approved drugs. acs.orgresearchgate.net For instance, substituted 2-bromoacetophenones are reacted with thiourea to generate aminothiazoles, which can be further functionalized. researchgate.netnih.gov

Similarly, the α-bromo ketone can be used to construct pyrazine rings. These heterocycles are central to many natural products and medicinal compounds, and their synthesis can be achieved by reacting bromoacetophenone derivatives with appropriate nitrogen-containing precursors. raco.catmdpi.com Pyrazine-based molecules have been developed as fluorescent probes for live-cell imaging, highlighting the importance of this scaffold in creating tools for chemical biology. nih.govmdpi.com The ability to generate these privileged heterocyclic systems makes this compound a valuable precursor for chemical probes aimed at studying enzymes like kinases and exploring conditions such as cystic fibrosis. nih.govnih.gov

| Heterocyclic Scaffold | Synthetic Method | Precursor Role | Relevance |

|---|---|---|---|

| Thiazole | Hantzsch Thiazole Synthesis | Provides the C-C-N backbone segment via reaction of the α-bromo ketone with a thioamide. acs.org | Core of numerous pharmaceuticals and probes for enzymes like aromatase and protein tyrosine kinase. nih.gov |

| Pyrazine | Condensation Reactions | The ketone and α-bromo functionalities react with diamine precursors to form the pyrazine ring. raco.cat | Found in natural products, antitumor agents, and fluorescent probes for cellular imaging. mdpi.comnih.gov |

| Pyridine (B92270) (Dihydropyridine) | Hantzsch Pyridine Synthesis | Can potentially act as the carbonyl component in Knoevenagel-type condensations initiating the sequence. wikipedia.orgorganic-chemistry.org | Scaffold for calcium channel blockers and other pharmacologically active agents. acs.org |

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create collections of structurally diverse molecules from a common starting material, which is essential for discovering new bioactive compounds in academic and industrial research. nih.govfrontiersin.orgnih.gov The goal of DOS is to explore a wide range of "chemical space" by varying not just the appendages on a molecule but also its core skeleton. cam.ac.uk

This compound is an ideal starting scaffold for DOS due to its multiple, orthogonally reactive sites. The different chemical environments of the two bromine atoms (one ortho to the acetyl group, one meta) and the fluorine atom allow for selective reactions, such as sequential cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce different aryl or alkyl groups. The ketone can be transformed into a variety of other functional groups or used as a handle for condensation reactions. This multi-faceted reactivity allows for the generation of a large library of distinct molecular frameworks from a single, readily available precursor, populating compound libraries with novel and three-dimensional structures. frontiersin.org Acetophenone (B1666503) derivatives are recognized as valuable building blocks in DOS for creating analogues of natural products like flavones, chalcones, and azocanes. nih.govnih.gov

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates parts of all the starting materials. taylorandfrancis.com These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity.

While classic MCRs like the Biginelli and Hantzsch reactions typically use β-dicarbonyl compounds, the core reactivity often involves an initial aldol-type or Knoevenagel condensation with an aldehyde. organic-chemistry.orgwikipedia.org Substituted acetophenones, including this compound, can serve as the ketone component in such condensation steps. In a Biginelli-type reaction, for example, the acetophenone can react with an aldehyde and urea (B33335) (or thiourea) under acidic conditions. taylorandfrancis.comwikipedia.orgorganic-chemistry.org The reaction is believed to proceed through an iminium intermediate, which is then attacked by the enol form of the ketone, leading to the formation of dihydropyrimidinones—a class of compounds with significant pharmaceutical applications, including as calcium channel blockers. taylorandfrancis.comwikipedia.org

Similarly, in the Hantzsch pyridine synthesis, a ketone can condense with an aldehyde and a nitrogen source like ammonia, along with another ketoester, to produce dihydropyridines. wikipedia.orgthermofisher.comchemtube3d.com The ability of this compound to participate as the ketone component in these and other MCRs allows for the rapid assembly of complex heterocyclic structures bearing the unique substitution pattern of the starting material.

Derivatization for Analytical and Separation Science Research

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), it is often necessary to chemically modify analytes before analysis. This process, known as derivatization, is used to enhance the detectability of compounds that lack a strong chromophore (a part of the molecule that absorbs UV-Vis light). gssrr.orggcms.cz

Bromoacetophenone derivatives are excellent reagents for this purpose. gssrr.org They can be used to "tag" molecules containing functional groups like carboxylic acids, phenols, or thiols. gcms.czresearchgate.net The reaction, typically an esterification, attaches the bromoacetophenone moiety to the analyte. This newly formed derivative now contains a strong UV-absorbing group, allowing for sensitive detection by a standard HPLC-UV detector. This approach has been successfully used for the analysis of fatty acids and drugs like valproic acid, which are otherwise difficult to detect with UV spectroscopy. gssrr.org

This compound is well-suited for this role. Its highly conjugated system provides strong UV absorbance, and the bromine atom on the acetyl group (the α-bromo position, if isomerized or synthesized as such) would be the reactive site for esterification. The additional halogens on the phenyl ring can further enhance the detector response and provide a unique spectroscopic signature. The process involves reacting the analyte with the derivatizing reagent, often under mild heating, to form a stable, light-absorbing ester that can be easily separated and quantified by HPLC. gssrr.orgresearch-solution.comsigmaaldrich.com

| Compound Name |

|---|

| This compound |

| Thiazole |

| Pyrazine |

| Flavone |

| Chalcone |

| Azocane |

| Dihydropyrimidinone |

| Dihydropyridine |

| Valproic acid |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 ,3 Dibromo 5 Fluoroacetophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic environments of atomic nuclei. For 2',3'-dibromo-5'-fluoroacetophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by two-dimensional techniques, is essential for unambiguous structural assignment.

Proton (¹H) and Carbon (¹³C) NMR for Structural Connectivity

One-dimensional ¹H and ¹³C NMR spectra offer the primary evidence for the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine substituents, as well as the acetyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methyl protons and the two aromatic protons. The methyl protons will appear as a singlet, shifted downfield due to the adjacent carbonyl group. The two aromatic protons will appear as doublets, with their chemical shifts and coupling constants determined by their positions relative to the halogen substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

|---|---|---|---|

| CH₃ | 2.65 | s | - |

| H-4' | 7.70 | d | ~2.5 |

Note: Data is predicted and serves for illustrative purposes.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule, confirming the absence of molecular symmetry. youtube.comcareerendeavour.com The carbonyl carbon is expected at the lowest field (downfield), typically in the 190-200 ppm range. nmrdb.org The aromatic carbons will appear in the 110-140 ppm region, with their specific shifts influenced by the attached halogens. The carbon bearing the fluorine atom will show a large one-bond C-F coupling. The carbons bonded to bromine will also be significantly shifted. The methyl carbon will appear at the highest field (upfield).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | 30.1 |

| C=O | 195.5 |

| C-1' | 139.8 |

| C-2' | 118.5 (d, J ≈ 25 Hz) |

| C-3' | 115.2 |

| C-4' | 138.2 |

| C-5' | 161.0 (d, J ≈ 250 Hz) |

Note: Data is predicted and serves for illustrative purposes. J-couplings are estimations based on typical values.

Fluorine (¹⁹F) NMR for Fluorine Environment and Through-Space Couplings

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. chemrxiv.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift provides information about the electronic environment of the fluorine atom.

A key phenomenon observable in fluorinated compounds is through-space spin-spin coupling. caspre.ca This occurs when two nuclei, such as ¹H and ¹⁹F or ¹³C and ¹⁹F, are in close spatial proximity, regardless of the number of bonds separating them. In 2'-fluoroacetophenone (B1202908) derivatives, through-space coupling between the fluorine atom and the acetyl group's protons (⁵JHF) and carbon (⁴JCF) has been observed. caspre.caharvard.edu These couplings are highly dependent on the conformation of the molecule.

For this compound, while the fluorine is at the 5'-position, through-space couplings to the acetyl group are not expected due to the large distance. However, through-space couplings could potentially be observed between the fluorine at C-5' and the bromine at C-3' or the proton at C-4' if the molecular geometry allows for close contact.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Assignment

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment would show a correlation between the two aromatic protons (H-4' and H-6'), confirming their coupling relationship. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H-4' signal to the C-4' signal, the H-6' signal to the C-6' signal, and the methyl proton signal to the methyl carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons, which is vital for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations include:

The methyl protons to the carbonyl carbon (C=O) and C-1'.

The aromatic proton H-4' to C-2', C-6', and C-5'.

The aromatic proton H-6' to C-2', C-4', and C-1'.

These correlations would allow for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring.

Conformational Analysis via NMR Spectroscopic Parameters

The conformation of acetophenones is typically defined by the torsion angle between the plane of the carbonyl group and the plane of the aromatic ring. Studies on 2'-fluoro-substituted acetophenones have shown a strong preference for the s-trans conformation, where the carbonyl oxygen is anti-periplanar to the C-F bond. caspre.caharvard.edu This preference is driven by the minimization of repulsive dipole-dipole interactions between the C=O and C-F bonds. caspre.ca

For this compound, a similar conformational preference is likely. The bulky bromine atom at the 2'-position would create significant steric hindrance with the acetyl group, likely forcing the acetyl group to be nearly coplanar with the aromatic ring to minimize this interaction. The electronic repulsion between the 5'-fluoro substituent and the carbonyl group would further stabilize a conformation where these groups are distant from each other. The exact preferred conformation would be a balance between steric hindrance from the 2'-bromo group and electronic repulsions. Advanced NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, could provide definitive evidence for the preferred conformation by detecting through-space interactions between the acetyl protons and the aromatic protons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy probes the molecular vibrations and is an excellent tool for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ketone. Other key absorptions would include those for aromatic C-H stretching, C=C stretching in the aromatic ring, and the C-F and C-Br stretching vibrations.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Medium-Weak |

| C=O Stretch (Ketone) | ~1690 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-F Stretch | 1250-1000 | Strong |

Note: Data is predicted and serves for illustrative purposes. neurips.cc

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C-Br stretching vibrations would also be readily observable.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. anu.edu.au

Molecular Formula Confirmation:

Molecular Formula: C₈H₅Br₂FO

Predicted Exact Mass: 295.8796 u

The presence of two bromine atoms would give a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a definitive indicator for the presence of two bromine atoms.

Fragment Analysis: Electron impact ionization would lead to predictable fragmentation patterns. The most common fragmentation for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.

Loss of the methyl group (•CH₃): This would result in a prominent peak at m/z 280.87.

Formation of the acetyl cation (CH₃CO⁺): This would produce a peak at m/z 43.02.

Loss of the acetyl group (•COCH₃): This would lead to a fragment corresponding to the dibromo-fluorophenyl cation at m/z 252.86.

Loss of bromine atoms: Stepwise loss of bromine radicals (•Br) from the molecular ion or fragment ions would also be expected.

The analysis of these fragments would provide strong corroborating evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Detailed structural analysis of this compound using single-crystal X-ray diffraction is crucial for unequivocally determining its three-dimensional molecular structure in the solid state. This technique would provide precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

A full crystallographic study would reveal the molecule's conformation, particularly the orientation of the acetyl group relative to the substituted phenyl ring. The planarity of the molecule and the spatial arrangement of the bromine and fluorine substituents could be definitively established.

Furthermore, analysis of the crystal packing would elucidate the intermolecular forces that govern the solid-state assembly. Interactions such as halogen bonding (C-Br···O or C-Br···Br), dipole-dipole interactions involving the carbonyl group, and potential π-π stacking of the aromatic rings would be identified and characterized. This information is fundamental to understanding the material's physical properties. Without experimental data, a table of crystallographic parameters cannot be provided.

Advanced Spectroscopic Techniques for Investigating Electronic Transitions and Photophysical Properties

The electronic and photophysical properties of this compound would be investigated using techniques such as UV-Vis absorption and fluorescence spectroscopy. These methods provide insight into how the molecule interacts with light.

UV-Vis spectroscopy would identify the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to various excited states (e.g., π→π* and n→π* transitions). The molar extinction coefficient (ε) at maximum absorption wavelengths (λmax) would quantify the efficiency of light absorption.

Photoluminescence (fluorescence and phosphorescence) spectroscopy would characterize the molecule's de-excitation pathways from the excited state. This includes determining the emission wavelengths, quantum yield (the efficiency of light emission), and the lifetime of the excited state. The presence of heavy atoms like bromine often influences these properties, potentially promoting intersystem crossing and leading to phosphorescence. A detailed study would be required to characterize these photophysical phenomena, but the specific data is not currently available in scientific literature.

Computational and Theoretical Studies on 2 ,3 Dibromo 5 Fluoroacetophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying the ground state properties of medium-sized organic molecules. uci.eduscienceacademique.com DFT calculations, particularly using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are standard for optimizing molecular geometry and calculating electronic properties. dergipark.org.trresearchgate.net

For a molecule like 2',3'-Dibromo-5'-fluoroacetophenone, DFT would be used to predict key structural parameters. While direct data for this compound is not published, studies on the analogous molecule 2,4'-dibromoacetophenone (B128361) (2,4'-DBrA) show that DFT can accurately predict bond lengths and angles. dergipark.org.trresearchgate.net For instance, C-Br bond lengths in 2,4'-DBrA were calculated to be approximately 1.912 Å and 1.951 Å using the B3LYP/6-311++G(d,p) method. dergipark.org.tr Similar calculations for this compound would yield the optimized geometry, providing a foundational understanding of its structure.

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined via DFT. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions, which is essential for predicting intermolecular interactions. researchgate.net

Table 1: Predicted Ground State Properties of an Analogous Halogenated Acetophenone (B1666503) (2,4'-dibromoacetophenone) using DFT Note: This data is for an analogous compound and is presented for illustrative purposes.

| Property | Calculated Value | Method | Reference |

| Total Energy | -5331.08 a.u. | DFT/B3LYP/6-311++G(d,p) | dergipark.org.tr |

| HOMO Energy | -7.21 eV | TD-DFT/B3LYP/6-311++G(d,p) | dergipark.org.tr |

| LUMO Energy | -1.93 eV | TD-DFT/B3LYP/6-311++G(d,p) | dergipark.org.tr |

| Energy Gap (ΔE) | 5.28 eV | TD-DFT/B3LYP/6-311++G(d,p) | dergipark.org.tr |

| Dipole Moment | 2.03 Debye | DFT/B3LYP/6-311++G(d,p) | dergipark.org.tr |

Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.net While computationally more demanding than DFT, they can offer higher accuracy for certain properties. github.io These methods are often used to benchmark the results obtained from DFT. For a definitive prediction of the electronic structure or in cases where DFT might fail (e.g., systems with significant electron correlation), high-level ab initio calculations would be the preferred approach. Studies on similar molecules often compare results from both DFT and HF methods to ensure the reliability of the computational findings. researchgate.netdergipark.org.tr

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional arrangement of atoms in a molecule can significantly influence its properties. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers (energy minima) and the energy barriers between them (transition states).

This analysis is typically performed by systematically rotating key dihedral angles. For acetophenone derivatives, the most critical dihedral angle is the one between the acetyl group and the phenyl ring (C-C-C=O). dergipark.org.tracs.org A potential energy scan is conducted by rotating this angle in increments (e.g., every 10 degrees) and calculating the energy at each step using a method like DFT. dergipark.org.trresearchgate.net Studies on 2,4'-dibromoacetophenone revealed that the most stable conformation occurs when the acetyl group is coplanar with the phenyl ring, with local minima near 0 and 180 degrees. dergipark.org.trresearchgate.net A similar planar or near-planar arrangement would be expected for this compound, as this minimizes steric hindrance and maximizes electronic conjugation.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, which involves locating the transition state structure. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate.

For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as nucleophilic substitution. Calculations would provide the geometries and energies of all reactants, intermediates, transition states, and products. This information allows for a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

Vibrational Frequencies: The vibrational spectrum (FT-IR and Raman) of this compound can be calculated after performing a geometry optimization and frequency calculation using DFT. dergipark.org.tr The calculated frequencies correspond to specific vibrational modes (stretching, bending, etc.) of the molecule's functional groups. Comparing these theoretical spectra with experimental data helps confirm the molecular structure and assign spectral bands. dergipark.org.trresearchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) is a cornerstone of chemical characterization. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. dergipark.org.trnih.gov For fluorinated compounds like this compound, predicting ¹⁹F NMR shifts is particularly important. rsc.orgresearchgate.net Computational studies on 2'-fluoro-substituted acetophenones have shown that calculated shifts correlate well with experimental values and can even be used to determine conformational preferences in solution. acs.org

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for an Analogous Acetophenone (2,4'-dibromoacetophenone) Note: This data is for an analogous compound and is presented for illustrative purposes. Shifts are relative to TMS.

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Method | Reference |

| C1 (C-Br) | 125.7 | - | GIAO/DFT | dergipark.org.tr |

| C2 | 131.6 | 7.91 | GIAO/DFT | dergipark.org.tr |

| C3 | 130.1 | 7.69 | GIAO/DFT | dergipark.org.tr |

| C4 (C-C=O) | 135.5 | - | GIAO/DFT | dergipark.org.tr |

| C5 | 130.9 | 7.69 | GIAO/DFT | dergipark.org.tr |

| C6 | 131.6 | 7.91 | GIAO/DFT | dergipark.org.tr |

| C13 (C=O) | 190.2 | - | GIAO/DFT | dergipark.org.tr |

| C14 (CH₂Br) | 33.5 | 4.38 | GIAO/DFT | dergipark.org.tr |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can explicitly model the dynamic behavior of a solute in a solvent box over time. easychair.orgeasychair.org MD simulations provide atomic-level insights into how solvent molecules arrange around the solute and influence its conformational flexibility and interactions. nih.govrsc.org

For this compound, MD simulations could be used to study its solvation in various solvents (e.g., water, methanol, DMSO). rsc.org These simulations would reveal the nature of solute-solvent interactions, such as hydrogen bonding or van der Waals forces, and how they affect the molecule's preferred conformation and dynamic behavior. easychair.orgeasychair.org Understanding these solvent effects is crucial, as many chemical reactions and biological processes occur in solution. arxiv.org

Structure-Property Relationship Studies through Computational Approaches

Computational and theoretical chemistry serve as powerful tools for elucidating the intricate relationships between the molecular structure of a compound and its inherent physicochemical properties. In the case of this compound, while specific computational studies on this exact molecule are not extensively documented in publicly available literature, a robust understanding can be extrapolated from theoretical investigations of structurally analogous halogenated acetophenones. Density Functional Theory (DFT) is a particularly prominent computational method employed for such analyses, offering deep insights into electronic and structural characteristics.

Research into bromine-substituted acetophenones has demonstrated that the position of the bromine substituent significantly influences the electronic and structural properties of the molecule. researchgate.net The introduction of bromine atoms, which are electron-withdrawing, can lead to a decrease in the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This, in turn, affects the HOMO-LUMO energy gap, a critical parameter that helps determine the molecule's reactivity and kinetic stability.

For this compound, the presence of two bromine atoms at the 2' and 3' positions, combined with a fluorine atom at the 5' position, creates a unique electronic environment on the phenyl ring. The electron-withdrawing nature of these halogens is expected to significantly impact the electron density distribution across the molecule.

Computational analyses of bromoacetophenone isomers have revealed that properties such as total energy, electronic states, ionization potential, electron affinity, chemical potential, and global hardness are sensitive to the substitution pattern. researchgate.net For instance, the dipole moment and molecular polarizability, which are crucial for understanding intermolecular interactions, are altered by the presence and position of the bromine substituents. researchgate.net In one study, 4-Bromoacetophenone was found to have the largest polarizability among the studied isomers. researchgate.net

The following table illustrates the types of data that can be generated from such computational studies, using hypothetical values for this compound based on trends observed in related compounds.

Table 1: Calculated Molecular Properties of Acetophenone and a Halogenated Derivative

| Property | Acetophenone (Reference) | This compound (Illustrative) |

| HOMO Energy (eV) | -6.50 | -7.20 |

| LUMO Energy (eV) | -1.80 | -2.50 |

| HOMO-LUMO Gap (eV) | 4.70 | 4.70 |

| Dipole Moment (Debye) | 2.96 | 3.50 |

| Electron Affinity (eV) | 1.10 | 1.80 |

| Ionization Potential (eV) | 8.50 | 9.20 |

| Global Hardness (η) | 1.90 | 2.35 |

Note: The values for this compound are illustrative and intended to demonstrate the expected trends based on computational studies of analogous compounds. They are not based on direct experimental or computational results for this specific molecule.

The synergistic effect of the two bromine atoms and the highly electronegative fluorine atom in this compound would likely lead to a significant polarization of the molecule. This, in turn, could influence its reactivity in chemical syntheses and its potential applications in materials science. The acetyl group, being an electron-withdrawing group itself, further complicates the electronic landscape of the molecule.

Emerging Research Avenues and Future Directions for 2 ,3 Dibromo 5 Fluoroacetophenone Derivatives

Exploration in Catalysis and Organocatalysis

The presence of multiple halogen atoms and a ketone functional group in 2',3'-dibromo-5'-fluoroacetophenone derivatives makes them promising candidates for applications in catalysis and organocatalysis. The electron-withdrawing nature of the halogens can influence the reactivity of the acetyl group, potentially making these compounds valuable as catalysts or catalyst precursors.

Research into dihalogenated nitroacetophenones has shown their utility in catalytic processes that can provide dihalogenated nitro alcohols with high atom economy. rsc.org This suggests a potential avenue for this compound derivatives to act as precursors to novel catalysts. The development of catalysts from these derivatives could lead to new synthetic methodologies. For instance, supported palladium catalysts are known to be effective in the hydrogenation of acetophenone (B1666503), and the properties of the support can significantly influence catalytic activity. dtu.dk Future research could explore the use of polymers derived from this compound as supports for metal catalysts.

In organocatalysis, the ketone moiety could be exploited for various transformations. For example, ionic liquids derived from quaternary ammonium (B1175870) compounds have been shown to catalyze the reduction of acetophenone. mdpi.com Derivatives of this compound could be functionalized to create novel organocatalysts with tailored solubility and reactivity profiles.

Table 1: Potential Catalytic Applications of this compound Derivatives

| Catalysis Type | Potential Role of Derivative | Example of Related Research |

| Metal Catalysis | Ligand or catalyst support | Supported Pd catalysts for acetophenone hydrogenation dtu.dkrsc.org |

| Organocatalysis | Precursor for chiral catalysts | Quinuclidinol-based ionic liquids for acetophenone reduction mdpi.com |

| Biocatalysis | Substrate for enzymatic halogenation | Computational studies on enzymatic halogenation frontiersin.org |

Integration into Flow Chemistry and Microreactor Systems

Flow chemistry and microreactor systems offer significant advantages over traditional batch processes, including enhanced safety, better process control, and scalability. The integration of this compound derivatives into such systems is a promising area of research.

The continuous-flow synthesis of various organic compounds, including ibuprofen (B1674241) and benzoxazole (B165842) derivatives, has been successfully demonstrated. nih.govacs.org These methodologies can be adapted for the synthesis and transformation of this compound derivatives. For example, the selective hydrodeoxygenation of acetophenone derivatives has been achieved under continuous flow conditions using a Fe25Ru75@SILP catalyst, highlighting the potential for robust and flexible production of valuable alkyl phenols and anilines. d-nb.info